Cas no 1210318-71-0 (N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide is a synthetic compound featuring a thiophene-3-carboxamide core linked to a 2-fluorophenyl-substituted piperazine moiety via an ethyl spacer. This structure confers potential pharmacological relevance, particularly in targeting serotonin or dopamine receptor systems due to the piperazine pharmacophore. The 2-fluorophenyl group may enhance binding affinity and metabolic stability, while the thiophene ring offers versatility for further derivatization. The compound’s balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties. Its well-defined synthetic route allows for scalable production with high purity, making it a valuable intermediate for medicinal chemistry research and the development of CNS-active agents.
N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide structure
1210318-71-0 structure
Product name:N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide
CAS No:1210318-71-0
MF:C17H20FN3OS
MW:333.423605918884
CID:5914791
PubChem ID:45560761

N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide
    • N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
    • VU0522362-1
    • N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
    • 1210318-71-0
    • F5831-8911
    • N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
    • AKOS024520690
    • Inchi: 1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22)
    • InChI Key: PQERFGWWJXUVCA-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(NCCN1CCN(C2C=CC=CC=2F)CC1)=O

Computed Properties

  • Exact Mass: 333.13111161g/mol
  • Monoisotopic Mass: 333.13111161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų
  • XLogP3: 2.6

N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5831-8911-40mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
40mg
$140.0 2023-09-09
Life Chemicals
F5831-8911-5μmol
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5831-8911-75mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
75mg
$208.0 2023-09-09
Life Chemicals
F5831-8911-4mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
4mg
$66.0 2023-09-09
Life Chemicals
F5831-8911-20mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
20mg
$99.0 2023-09-09
Life Chemicals
F5831-8911-10mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
10mg
$79.0 2023-09-09
Life Chemicals
F5831-8911-10μmol
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5831-8911-15mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
15mg
$89.0 2023-09-09
Life Chemicals
F5831-8911-20μmol
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5831-8911-30mg
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide
1210318-71-0
30mg
$119.0 2023-09-09

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